molecular formula C5H13ClN2O B1433701 2-Methoxy-2-methylpropanimidamide hydrochloride CAS No. 619329-28-1

2-Methoxy-2-methylpropanimidamide hydrochloride

Cat. No. B1433701
M. Wt: 152.62 g/mol
InChI Key: RKJLYUPGEWKRDC-UHFFFAOYSA-N
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Description

“2-Methoxy-2-methylpropanimidamide hydrochloride” is a chemical compound with the molecular formula C5H13ClN2O . It is a derivative of Vasopressin, which is a peptide hormone that regulates the body’s retention of water .


Molecular Structure Analysis

The molecular weight of “2-Methoxy-2-methylpropanimidamide hydrochloride” is 152.62 g/mol . The InChI code is 1S/C5H12N2O.ClH/c1-5(2,8-3)4(6)7;/h1-3H3,(H3,6,7);1H . The Canonical SMILES is CC(C(=NC)N)OC.Cl .


Physical And Chemical Properties Analysis

“2-Methoxy-2-methylpropanimidamide hydrochloride” is a powder with a melting point of 137-138 degrees Celsius . It has a molecular weight of 152.62 g/mol . The compound has 2 hydrogen bond donors and 2 hydrogen bond acceptors .

Scientific Research Applications

Proxies for Biomass Analysis

  • Application : Methoxyphenols, including compounds related to 2-methoxy-2-methylpropanimidamide hydrochloride, can be used as proxies for terrestrial biomass. They aid in investigating the chemical changes in lignin during hydrothermal alteration. Closed system microscale pyrolysis of methoxyphenols has been studied to understand these processes better (Vane & Abbott, 1999).

Synthesis and Memory Enhancement in Mice

  • Application : The synthesis of related compounds, such as 2-(dialkylamino)ethyl 2-((thiophen-3-yl)methoxy) acetate(hydrochloride), has shown effects on learning and memory in mice. This illustrates the potential use of similar compounds in neurological research (Jiang Jing-ai, 2006).

Spectroscopic Analysis

  • Application : Methoxy groups in molecules, akin to 2-methoxy-2-methylpropanimidamide hydrochloride, have been studied for their electronic properties and spectroscopic parameters. These studies are crucial in understanding the behavior of methoxy compounds in various chemical environments (Radice et al., 2004).

Reactivity in Acidic Zeolites

  • Application : Surface methoxy species, including those related to 2-methoxy-2-methylpropanimidamide hydrochloride, have been studied for their reactivity in acidic zeolites. This research is vital for understanding catalytic processes in heterogeneous reactions (Jiang, Hunger, & Wang, 2006).

Study of Herbicide Metabolism

  • Application : Metolachlor, a compound related to 2-methoxy-2-methylpropanimidamide hydrochloride, has been studied for its hydrological pathways in agricultural settings. This research is significant for understanding the environmental impact of herbicides (Buttle & Harris, 1991).

Safety And Hazards

The safety information for “2-Methoxy-2-methylpropanimidamide hydrochloride” indicates that it may be harmful if swallowed and may cause an allergic skin reaction . It is also toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

2-methoxy-2-methylpropanimidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O.ClH/c1-5(2,8-3)4(6)7;/h1-3H3,(H3,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKJLYUPGEWKRDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=N)N)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-2-methylpropanimidamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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